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Compound of Interest

Compound Name: 5-(4-Methylphenyl)isoxazole

Cat. No.: B1295977

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-
Methylphenyl)isoxazole

Abstract: This technical guide provides a comprehensive overview of the core physicochemical
properties of 5-(4-Methylphenyl)isoxazole (CAS No. 7064-35-9), a key heterocyclic
compound with significant applications in medicinal chemistry and materials science. This
document is intended for researchers, scientists, and drug development professionals, offering
not only foundational data but also the underlying scientific rationale for its characterization. We
delve into its structural, physical, and spectroscopic properties, supported by detailed
experimental protocols and authoritative references, to provide a self-validating framework for
its scientific application.

Introduction and Strategic Importance

5-(4-Methylphenyl)isoxazole, also known as 5-p-Tolylisoxazole, is an aromatic heterocyclic
compound featuring a central isoxazole ring substituted with a p-tolyl (4-methylphenyl) group.
The isoxazole scaffold is a "privileged structure” in medicinal chemistry, appearing in numerous
FDA-approved drugs and clinical candidates.[1] Its unique electronic and steric properties allow
it to serve as a versatile building block for designing molecules with targeted biological
activities.[2][3]

This compound, in particular, has been identified as a crucial intermediate in the synthesis of
potential anti-inflammatory and analgesic agents.[2][4] Its applications also extend to
agrochemical formulations and material science, where it can be used to create advanced
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polymers with enhanced thermal properties.[2] A thorough understanding of its
physicochemical properties is therefore paramount for its effective utilization in research and
development, enabling prediction of its behavior in biological systems and formulation
processes.

Core Physicochemical Data

The fundamental properties of 5-(4-Methylphenyl)isoxazole are summarized below. It is
critical to distinguish between experimentally determined values and computationally predicted
data, as the latter provides a useful approximation but requires empirical validation.

Property Value Data Type Source(s)
CAS Number 7064-35-9 Experimental [2][5][6]
Molecular Formula C10HoNO Experimental [2][6]
Molecular Weight 159.19 g/mol Calculated [2][6]
Appearance Off.—white crystalline Experimental [2]
solid
Melting Point 58-64 °C Experimental [2]
Boiling Point 290.0+9.0°C Predicted [5]
Density 1.082 + 0.06 g/cm? Predicted [5]
pKa -2.92 £ 0.10 Predicted [5]
Purity > 97% (HPLC) Experimental [2]
Storage Conditions Store at 0-8°C Recommendation [2]

Molecular Structure and Spectroscopic Profile

The structural identity and purity of 5-(4-Methylphenyl)isoxazole are unequivocally
established through a combination of spectroscopic techniques.

Molecular Structure
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The molecule consists of a planar isoxazole ring connected at the 5-position to a 4-
methylphenyl group. This structure is key to its chemical reactivity and biological interactions.

Caption: Chemical structure of 5-(4-Methylphenyl)isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework. While a specific
spectrum for this exact compound is not publicly available, data from closely related analogs
like 3-phenyl-5-(p-tolyl)isoxazole allows for an expert prediction of its spectral features.[7]

e 'H NMR (400 MHz, CDCls):
o ~2.40 ppm (singlet, 3H): Protons of the methyl (-CHs) group on the tolyl ring.

o ~6.80 ppm (singlet, 1H): The proton at the C4 position of the isoxazole ring (isoxazole-H).

[7]

o ~7.28 ppm (doublet, 2H): Aromatic protons ortho to the methyl group on the tolyl ring.

o ~7.73 ppm (doublet, 2H): Aromatic protons meta to the methyl group on the tolyl ring.

o A proton corresponding to the C3 position of the isoxazole ring would also be present.
 13C NMR (100 MHz, CDCls):

o ~21.5 ppm: Carbon of the methyl (-CHs) group.[7]

o ~97.0 ppm: Carbon at the C4 position of the isoxazole ring.[7]

o ~124-130 ppm: Aromatic carbons of the tolyl ring and the C5 carbon of the isoxazole ring.

o ~140.5 ppm: Quaternary aromatic carbon of the tolyl ring attached to the methyl group.[7]

o ~163 ppm and ~170 ppm: Carbons at the C3 and C5 positions of the isoxazole ring,
respectively.[7]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify key functional groups. The spectrum of 5-(4-
Methylphenyl)isoxazole is expected to show characteristic absorption bands confirming its
structure.

e ~3100-3000 cm~1: Aromatic C-H stretching.

e ~2960 cm~1: Aliphatic C-H stretching from the methyl group.[8]
e ~1595 cm~1: C=N stretching of the isoxazole ring.[8]

e ~1520 cm~1: C=C stretching from the aromatic rings.[8]

e ~1435 cm~1: N-O stretching of the isoxazole ring.[8]

e ~820 cm~% C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) benzene
rings.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule, confirming its molecular weight. Using a soft ionization technique like Electrospray
lonization (ESI), the primary ion observed would be the protonated molecule.

o Expected lon (Positive Mode ESI): [M+H]* at m/z = 160.0757.[9] The fragmentation pattern
of isoxazoles can be complex, but often involves cleavage of the heterocyclic ring.[10]

Experimental Workflows and Protocols

The following section details standardized, self-validating protocols for the characterization of
5-(4-Methylphenyl)isoxazole. The causality behind each step is explained to ensure scientific
rigor.

Physicochemical Characterization Workflow

The logical flow for characterizing a new or procured batch of the compound is crucial for
ensuring its identity and purity before use in further applications.
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Caption: Standard workflow for the physicochemical characterization of a chemical entity.
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Protocol: Melting Point Determination

e Principle: The melting point is a sensitive indicator of purity. Impurities depress and broaden
the melting range. This protocol uses the standard capillary method.

o Methodology:

o Sample Preparation: Finely crush a small amount of the off-white crystalline solid on a
watch glass.

o Capillary Loading: Tap the open end of a capillary tube into the powder to load 2-3 mm of
the sample. Invert the tube and tap gently to pack the sample at the sealed end.

o Instrumentation: Place the loaded capillary into a calibrated melting point apparatus (e.g.,
Mel-Temp).

o Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting
point (58 °C). Then, reduce the heating rate to 1-2 °C per minute.

o Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is
T1-Ta.

 Validation: A sharp melting range (< 2 °C) is indicative of high purity. The observed range
should fall within the literature value of 58-64 °C.[2]

Protocol: Solubility Profiling

o Principle: Solubility is a critical parameter for drug development, affecting formulation and
bioavailability. This protocol establishes a qualitative solubility profile in solvents relevant to
research settings.

e Methodology:
o Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials.

o Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Water, Ethanol, DMSO,
Dichloromethane, Hexane).
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o Mixing: Vortex each vial vigorously for 30 seconds.

o Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound
is soluble at = 10 mg/mL.

o Classification: If not fully dissolved, incrementally add more solvent and vortex until
dissolution occurs to estimate the solubility range. Classify as "Soluble,” "Slightly Soluble,"
or "Insoluble" based on standard pharmaceutical definitions.

o Scientific Rationale: Testing a range of solvents from polar (water) to non-polar (hexane)
provides a comprehensive profile. DMSO is included as it is a common solvent for preparing
stock solutions for biological assays. The stability and solvent compatibility make it a good
candidate for various formulations.[2]

Conclusion

5-(4-Methylphenyl)isoxazole is a well-characterized compound with defined physicochemical
properties that underpin its utility in scientific research. Its identity is confirmed by a molecular
weight of 159.19 g/mol , a melting point of 58-64 °C, and a distinct spectroscopic signature.
The protocols outlined in this guide provide a robust framework for its validation, ensuring the
integrity of experimental outcomes in drug discovery, agrochemical development, and materials
science. Adherence to these analytical principles is essential for leveraging the full potential of
this versatile isoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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